Lipophilicity Profile: 1H-Pyrrol-2(3H)-one Exhibits Higher Calculated LogP Than Saturated 2-Pyrrolidinone
The calculated octanol-water partition coefficient (LogP) for 1H-Pyrrol-2(3H)-one is 0.29590 , whereas its saturated analog, 2-pyrrolidinone (CAS 616-45-5), has a reported LogP of -0.53 . This difference of ~0.8 LogP units indicates that 1H-Pyrrol-2(3H)-one is significantly more lipophilic, which can impact membrane permeability and bioavailability of derivatives.
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | 0.29590 |
| Comparator Or Baseline | 2-Pyrrolidinone: -0.53 (KOWWIN v1.67 estimate) |
| Quantified Difference | Δ LogP ≈ 0.83 |
| Conditions | Calculated values from Chemsrc and EPISuite, respectively |
Why This Matters
This differential lipophilicity profile informs selection for projects where passive membrane permeability is a critical parameter, potentially reducing the need for extensive synthetic modification to achieve drug-like properties.
